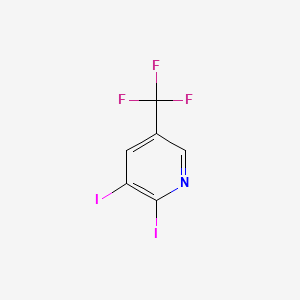

2,3-Diiodo-5-(trifluoromethyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

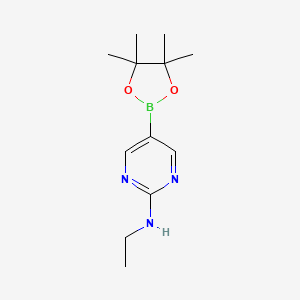

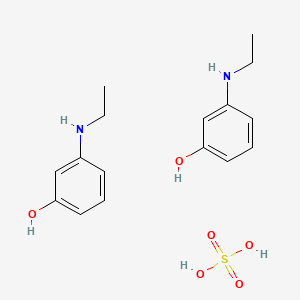

2,3-Diiodo-5-(trifluoromethyl)pyridine is a chemical compound with the empirical formula C6H2F3I2N . It is a useful reactant for metal-catalyzed organic reactions .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . For instance, one method involves the synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine from 5-Amino-2-(trifluoromethyl)pyridine .Molecular Structure Analysis

The molecular structure of this compound has been studied using various spectroscopic techniques . The most stable, optimized structure of the molecule was predicted by density functional theory calculations .Chemical Reactions Analysis

The chemical reactions involving this compound have been explored in the context of its use as an intermediate in the synthesis of several crop-protection products .Physical and Chemical Properties Analysis

This compound has a molecular weight of 398.89 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 161 .Scientific Research Applications

Synthesis and Chemical Properties

2,3-Diiodo-5-(trifluoromethyl)pyridine serves as a versatile intermediate in the synthesis of various pyridine derivatives, crucial for developing pesticides, pharmaceuticals, and agrochemicals. Notable research highlights its use in synthesizing compounds with significant industrial, biological, and medicinal properties, such as 5H-Chromeno[2,3-b]pyridines, through multicomponent reactions, demonstrating its utility in creating biologically active molecules and potential drug candidates with good yields (Y. E. Ryzhkova et al., 2023; M. Elinson et al., 2018).

Coordination Chemistry

Its derivatives, such as 2,6-bis(pyrazolyl)pyridines, have found applications in coordination chemistry, notably in the synthesis of luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions. This research underscores the molecule's role in developing functional materials for sensing and catalysis (M. Halcrow, 2005; M. Halcrow, 2014).

Advanced Materials Development

Further exploring its applications, derivatives of this compound have contributed to the advancement of materials science, including the development of blue fluorophores and electroluminescent materials for organic light-emitting diodes (OLEDs). These contributions are pivotal for creating highly efficient and stable lighting and display technologies, demonstrating the compound's significant impact beyond traditional chemical synthesis into materials science and engineering (M. Yamaji et al., 2017; Li-min Huang et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2,3-diiodo-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3I2N/c7-6(8,9)3-1-4(10)5(11)12-2-3/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXFJYJAZSYLCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)I)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3I2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679124 |

Source

|

| Record name | 2,3-Diiodo-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227599-67-8 |

Source

|

| Record name | 2,3-Diiodo-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-6-methylimidazo[1,2-b]pyridazine](/img/structure/B595163.png)

![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoropropanoic acid](/img/structure/B595167.png)

![1-{4-[(1S)-1-aminoethyl]piperidin-1-yl}ethan-1-one](/img/structure/B595177.png)

![6-Oxa-2-azaspiro[3.5]nonane](/img/structure/B595181.png)